1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Lipophilicity QSAR Benzimidazole

1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 876901-31-4; molecular formula C₂₁H₂₆N₂O₂; MW 338.44 g/mol) is a synthetic benzimidazole derivative featuring a fused bicyclic aromatic core (1H-1,3-benzodiazole) substituted at N-1 with a 4-(4-methylphenoxy)butyl chain and at C-2 with a propan-1-ol group. The compound belongs to the broader phenoxyalkylbenzimidazole (PAB) structural class, which has garnered significant attention in anti-infective drug discovery programs.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 876901-31-4
Cat. No. B6419721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
CAS876901-31-4
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C)O
InChIInChI=1S/C21H26N2O2/c1-3-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-7-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
InChIKeyBIIGLWKPJJRQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 876901-31-4): Structural Identity and Compound Class


1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 876901-31-4; molecular formula C₂₁H₂₆N₂O₂; MW 338.44 g/mol) is a synthetic benzimidazole derivative featuring a fused bicyclic aromatic core (1H-1,3-benzodiazole) substituted at N-1 with a 4-(4-methylphenoxy)butyl chain and at C-2 with a propan-1-ol group . The compound belongs to the broader phenoxyalkylbenzimidazole (PAB) structural class, which has garnered significant attention in anti-infective drug discovery programs [1]. It is supplied as a research chemical with a standard purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound is characterized by reference ¹H NMR and GC-MS spectra available through the Wiley SpectraBase spectral database [2].

Why In-Class Benzimidazole Analogs Cannot Be Interchanged with 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 876901-31-4)


Within the phenoxyalkylbenzimidazole chemotype, three key structural variables govern biological activity, target engagement, and physicochemical behavior: (i) the nature and position of substituents on the terminal phenoxy ring, (ii) the length and composition of the alkyl linker, and (iii) the functional group at the benzimidazole C-2 position [1]. SAR studies on the PAB series have demonstrated that even minor alterations—such as shifting a methyl group from the para to ortho position on the phenoxy ring, or replacing the C-2 propan-1-ol with a methoxymethyl or isopropyl group—can produce dramatic shifts in logP, hydrogen-bonding capacity, and target binding [2]. Class-level QSAR analyses of benzimidazole derivatives confirm a significant correlation between lipophilicity (logP) and antimicrobial inhibitory activity, meaning that substitution patterns directly modulate biological potency in a non-linear fashion [3]. Consequently, generic substitution among in-class analogs without empirical validation of the specific substitution pattern risks compromising the quantitative structure-activity relationship that underpins the intended research or industrial application.

Quantitative Differentiation Evidence for 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 876901-31-4) Versus Closest Analogs


Para-Methylphenoxy Substitution Confers Higher Calculated Lipophilicity (clogP) Relative to Unsubstituted Phenoxy and Ortho-Methyl Isomers

The para-methyl substituent on the terminal phenoxy ring of CAS 876901-31-4 contributes an incremental positive contribution to the compound's calculated partition coefficient (clogP) compared with the unsubstituted phenoxy analog (CAS 890640-75-2; 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol). Using the benzimidazole fragment-based clogP estimation from ChemDraw/ChemOffice (fragment constant method), the para-methyl group adds approximately +0.52 log units relative to the unsubstituted phenyl ring [1]. QSAR studies on benzimidazole derivatives have established a quantitative linear correlation between logP and antimicrobial inhibitory activity (log 1/MIC), with regression coefficients (R²) ranging from 0.81 to 0.93 across multiple datasets [2]. This relationship means that the increased lipophilicity of the para-methyl analog is expected to enhance membrane permeability and target engagement relative to the des-methyl comparator, though the magnitude of biological improvement requires empirical confirmation in the specific assay system of interest [2].

Lipophilicity QSAR Benzimidazole

C-2 Propan-1-ol Group Provides a Hydrogen-Bond Donor/Acceptor Not Present in C-2 Alkyl or Methoxymethyl Analogs

The secondary alcohol at the C-2 position of CAS 876901-31-4 provides both a hydrogen-bond donor (–OH) and a hydrogen-bond acceptor (oxygen lone pair), a pharmacophoric feature absent in close analogs such as 1-[4-(4-methylphenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole (MW 322.4; C-2 isopropyl) and 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole (CAS 853752-95-1; MW 324.4; C-2 methoxymethyl, hydrogen-bond acceptor only) . In the PAB antitubercular SAR series, the C-2 substituent identity was identified as a critical determinant of QcrB target binding, with hydrogen-bond-capable substituents at this position correlating with enhanced potency (MIC values in the low nanomolar range) [1]. The propan-1-ol group offers a balanced combination of moderate steric bulk (larger than methanol, smaller than butanol) and polarity, distinguishing it from both the more polar methanol analog (CAS not found; (1-[4-(4-methylphenoxy)butyl]-1H-benzo[d]imidazol-2-yl)methanol, MW 310.4) and the more lipophilic butan-1-ol homolog (MW 352.5) .

Hydrogen bonding Target engagement Structural biology

Batch-Specific Purity Documentation at 98% with NMR, HPLC, and GC Enables Reproducible Quantitative Experimentation

CAS 876901-31-4 is supplied by Bidepharm (Product No. BD01916746) at a standard purity of 98%, with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses provided for each lot . This level of documented purity and analytical characterization exceeds the typical vendor standard for niche research benzimidazole building blocks, where purity specifications of 95% with limited or no batch-specific spectral documentation are common (e.g., the butan-1-ol homolog 1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol is listed at 95% purity without guaranteed batch-specific QC ). The availability of reference ¹H NMR and GC-MS spectra in the Wiley SpectraBase database further enables independent identity verification and purity assessment by the end user [1].

Quality control Reproducibility Procurement

The Phenoxyalkylbenzimidazole (PAB) Scaffold Is Validated for Sub-Nanomolar Antitubercular Target Engagement at QcrB

The phenoxyalkylbenzimidazole (PAB) chemotype—of which CAS 876901-31-4 is a structurally representative member—has been validated through comprehensive medicinal chemistry campaigns as a privileged scaffold for targeting the QcrB subunit of the Mycobacterium tuberculosis cytochrome bc₁ oxidase complex [1]. In the definitive PAB SAR study by Chandrasekera et al. (2017), the most potent PAB analogs achieved minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv in the low nanomolar range (MIC values as low as <1 nM for optimized leads), with minimal cytotoxicity against eukaryotic cells (selectivity indices exceeding 1,000-fold) [1]. Resistance mutant sequencing confirmed QcrB as the molecular target, providing a genetically validated mechanism of action for the entire PAB series [1]. While CAS 876901-31-4 itself has not been reported in a published M. tuberculosis MIC dataset, its structural features—para-methylphenoxy terminus, four-carbon butyl linker, and C-2 propan-1-ol—fall within the SAR space delineated as favorable for QcrB engagement [1].

Antitubercular QcrB inhibition Phenoxyalkylbenzimidazole

N-Substituted Benzimidazole Propanol Derivatives Demonstrate Potent in Vitro Antifungal Activity Against Candida albicans

N-substituted benzimidazole derivatives bearing a propanol or secondary alcohol moiety at the C-2 position have demonstrated significant in vitro antifungal activity against Candida albicans. Łukowska-Chojnacka et al. (2016) reported that a series of N-substituted benzimidazole derivatives—structurally related to CAS 876901-31-4 by virtue of their benzimidazole core with N-alkylation and C-2 alcohol functionality—achieved >98% cell inhibition against Candida albicans 900028 ATCC at a concentration of 0.25 μg/mL [1]. In a broader antifungal screening of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (Phan et al., 2023), compounds 1b, 1c, 2e, and 2g exhibited moderate activity toward both Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains [2]. While CAS 876901-31-4 has not been individually profiled in these published panels, its structural congruence with the active chemotypes—specifically the combination of N-phenoxybutyl substitution and a C-2 hydroxyl-bearing side chain—places it within the demonstrated antifungal SAR space [1][2].

Antifungal Candida albicans Benzimidazole

Four-Carbon Butyl Linker Differentiates Pharmacokinetic Spacing from Shorter Ethyl/Propyl-Linked Benzimidazole Analogs

The four-carbon butyl spacer between the benzimidazole N-1 and the 4-methylphenoxy terminus in CAS 876901-31-4 provides distinct pharmacophoric geometry relative to shorter-linker analogs. Ethyl-linked analogs such as 3-[1-(2-p-tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol (CAS 615279-98-6; MW 324.4) and propyl-linked analogs such as 3-[1-(3-o-tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol position the terminal aromatic ring approximately 1.3-2.5 Å closer to the benzimidazole core compared with the butyl-linked compound, based on standard C–C bond length geometry . In the PAB SAR campaign, linker length was identified as a critical parameter; the four-carbon butyl linker was present in the most potent antitubercular PAB analogs, with shorter linkers generally producing reduced target engagement at QcrB [1]. The butyl linker also contributes incremental lipophilicity (approximately +0.5 logP units per additional methylene) relative to a propyl linker, which may enhance membrane partitioning in cellular assays [2].

Linker optimization Pharmacophore geometry Physicochemical properties

Recommended Research and Procurement Application Scenarios for 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 876901-31-4)


Antitubercular Drug Discovery: PAB Scaffold Expansion Targeting Mycobacterial QcrB

CAS 876901-31-4 is structurally pre-aligned with the phenoxyalkylbenzimidazole (PAB) pharmacophore validated for QcrB inhibition in Mycobacterium tuberculosis, where optimized PAB leads achieve MIC values in the low nanomolar range with selectivity indices exceeding 1,000-fold against eukaryotic cells [1]. The compound's para-methylphenoxybutyl substitution pattern and C-2 propan-1-ol group position it within the favorable SAR space delineated by Chandrasekera et al. (2017), making it suitable as a starting point for hit-to-lead optimization or as a comparator compound in SAR expansion libraries [1]. Its 98% purity with batch-specific QC documentation supports reproducible MIC determination and resistance mutant generation studies .

Antifungal Probe Development for Candida albicans Mode-of-Action Studies

Based on the demonstrated antifungal activity of structurally related N-substituted benzimidazole derivatives—which achieve >98% C. albicans inhibition at 0.25 μg/mL (Łukowska-Chojnacka et al., 2016) [1]—CAS 876901-31-4 serves as a rational probe for investigating benzimidazole-mediated antifungal mechanisms distinct from the tubulin-targeting activity of commercial agricultural benzimidazoles. The compound's C-2 alcohol provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone), enabling systematic exploration of the C-2 pharmacophoric requirements for antifungal potency [1].

Physicochemical Property Benchmarking in Benzimidazole QSAR Model Development

CAS 876901-31-4 occupies a specific, quantifiable position in benzimidazole physicochemical space with its para-methylphenoxy terminus (estimated clogP ~4.8), butyl linker, and C-2 propan-1-ol group providing both hydrogen-bond donor and acceptor functionality [1]. This combination of features makes it a valuable data point for QSAR model development exploring the relationship between lipophilicity, hydrogen-bonding capacity, and antimicrobial activity—a relationship previously validated with R² values of 0.81-0.93 for benzimidazole derivative series . The availability of reference ¹H NMR and MS spectra through Wiley SpectraBase further supports its use as a characterized standard in analytical method development [2].

Target-Based Screening in Kinase or Oxidoreductase Inhibitor Programs

The benzimidazole core is a recognized privileged scaffold for ATP-binding site engagement in kinase drug discovery, and the phenoxyalkyl substitution pattern has been explored in prolyl hydroxylase (PHD) inhibitor programs [1]. CAS 876901-31-4's combination of a hydrogen-bond-capable C-2 substituent and a lipophilic para-methylphenoxybutyl N-1 tail provides a balanced pharmacophoric profile suitable for screening against kinase panels, cytochrome P450 enzymes, or 2-oxoglutarate-dependent dioxygenases where both polar active-site contacts and hydrophobic pocket occupancy contribute to binding affinity [1].

Quote Request

Request a Quote for 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.